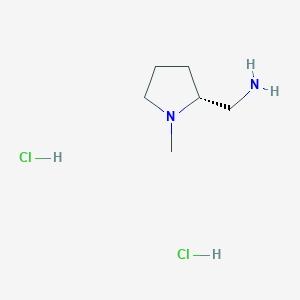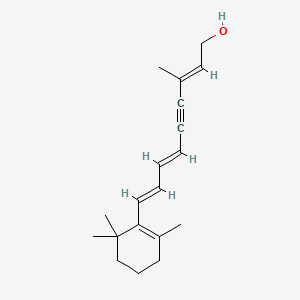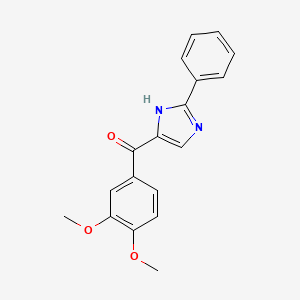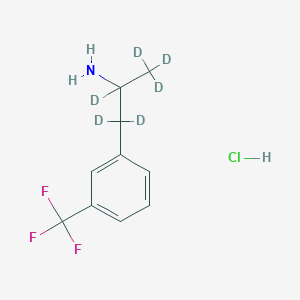
Desethyl Fenfluramine-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethyl Fenfluramine-d6 Hydrochloride, also known as (±)-Norfenfluramine-d6 Hydrochloride, is a stable isotope-labeled compound. It is a deuterated form of Desethyl Fenfluramine, which is a metabolite of Fenfluramine. The compound has a molecular formula of C10H7D6ClF3N and a molecular weight of 245.7 . It is primarily used in scientific research as a reference material for analytical studies.
Métodos De Preparación
The synthesis of Desethyl Fenfluramine-d6 Hydrochloride involves the deuteration of Desethyl Fenfluramine. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the molecular structure of Desethyl Fenfluramine.
Hydrochloride Formation: Conversion of the deuterated compound into its hydrochloride salt form.
Industrial production methods for this compound are not widely documented, but they generally follow standard procedures for the synthesis of stable isotope-labeled compounds, ensuring high purity and isotopic enrichment .
Análisis De Reacciones Químicas
Desethyl Fenfluramine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Desethyl Fenfluramine-d6 Hydrochloride has several applications in scientific research:
Analytical Chemistry: Used as a reference material for mass spectrometry and other analytical techniques to ensure accurate and reliable data analysis.
Pharmacokinetics: Employed in studies to understand the metabolism and pharmacokinetics of Fenfluramine and its metabolites.
Neuropharmacology: Utilized in research related to neurological disorders and the effects of Fenfluramine derivatives on the central nervous system.
Mecanismo De Acción
The mechanism of action of Desethyl Fenfluramine-d6 Hydrochloride is similar to that of Fenfluramine. It primarily acts by increasing extracellular serotonin levels and modulating serotonergic receptors. The compound interacts with multiple serotonin receptors, including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C, as well as the sigma-1 receptor . These interactions lead to changes in neurotransmission, which can affect various physiological and neurological processes.
Comparación Con Compuestos Similares
Desethyl Fenfluramine-d6 Hydrochloride can be compared with other similar compounds, such as:
Desethyl Fenfluramine Hydrochloride: The non-deuterated form of the compound, which has similar chemical properties but lacks the stable isotope labeling.
Fenfluramine Hydrochloride: The parent compound from which Desethyl Fenfluramine is derived.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for precise analytical studies and research applications.
Propiedades
Fórmula molecular |
C10H13ClF3N |
|---|---|
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
1,1,1,2,3,3-hexadeuterio-3-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/i1D3,5D2,7D; |
Clave InChI |
PIDLOFBRTWNFAR-CORYOOACSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC(=CC=C1)C(F)(F)F)N.Cl |
SMILES canónico |
CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


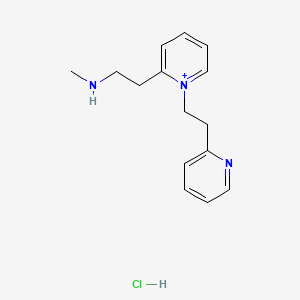
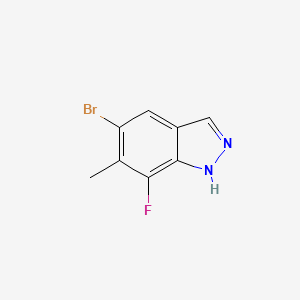

![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)

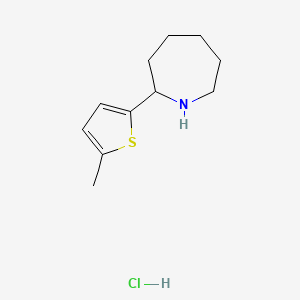
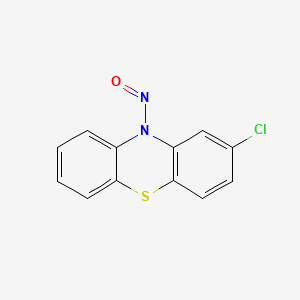
![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
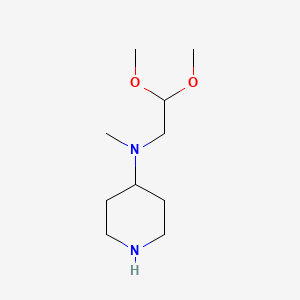
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
